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Introduction

ML390 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme
involved in the detoxification of lipid peroxides.[1][2] By inhibiting GPX4, ML390 induces a
specific form of regulated cell death known as ferroptosis, which is characterized by the iron-
dependent accumulation of lethal lipid reactive oxygen species (ROS).[1][3] This mechanism of
action makes ML390 a valuable tool for studying the ferroptosis pathway and a potential
therapeutic agent for diseases characterized by resistance to traditional apoptosis-inducing
drugs, particularly in the context of cancer.[1] In the scientific literature, ML390 is often used
interchangeably with ML210, a compound with a similar mechanism of action.[4][5][6]

These application notes provide detailed protocols for utilizing ML390 in common in vitro cell
culture assays to assess its biological activity, including the evaluation of cell viability,
measurement of lipid peroxidation, and analysis of GPX4 protein expression.

Data Presentation
ML390/ML210 Activity in Cancer Cell Lines

ML210, a close analog of ML390, has demonstrated a pattern of cell-killing activity across a
broad panel of cancer cell lines that is highly similar to other known GPX4 inhibitors.[4][5][6]
While a comprehensive table of IC50 values is not readily available in a single public source,
extensive data can be found in the Cancer Therapeutics Response Portal (CTRP). The
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following table provides a summary of reported activity for ML210 and related GPX4 inhibitors
to illustrate the range of effective concentrations.

. IC50 / Activity
Compound Cell Line Assay Type . Reference
Metric
821 cancer cell Area Under the Similar to RSL3
ML210 _ [4][6]
lines Curve (AUC) and ML162

Variable, with

some cell lines

ML210 NCI-60 panel Log GI50 ) ) [7]
showing high
sensitivity

K1 (thyroid o

RSL3 Cell Viability ~1 uM

cancer)
MDA-T32 o
RSL3 Cell Viability ~2 uM

(thyroid cancer)

MDA-T68 o
RSL3 ) Cell Viability >10 uM
(thyroid cancer)

TPC-1 (thyroid o
RSL3 Cell Viability ~5 uM
cancer)

Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) assay to determine the cytotoxic effects of ML390 on cultured cells. Metabolically
active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a
colorimetric readout of cell viability.

Materials:
e ML390 (stock solution in DMSO)

o Complete cell culture medium
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e Phosphate-Buffered Saline (PBS)

e MTT solution (5 mg/mL in PBS, sterile filtered)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)

o 96-well cell culture plates

o Multichannel pipette

e Microplate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
uL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to
allow for cell attachment.

o ML390 Treatment: Prepare serial dilutions of ML390 in complete culture medium from your
stock solution. Remove the old medium from the wells and add 100 pL of the ML390-
containing medium to each well. Include a vehicle control (DMSO) and a no-treatment
control.

 Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at
37°C in a 5% CO2 incubator.

o MTT Addition: After the incubation period, add 10 pL of MTT solution to each well.

e Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of
formazan crystals.

e Solubilization: Carefully remove the medium and add 100 pL of solubilization solution to each
well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
results as a dose-response curve to determine the IC50 value of ML390.
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Lipid Peroxidation Assay (TBARS Assay)

This protocol measures the levels of malondialdehyde (MDA), a major byproduct of lipid
peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay is
a key indicator of ferroptosis induction by ML390.[8][9]

Materials:

e ML390-treated and control cells

o Cell lysis buffer (e.g., RIPA buffer)
¢ Trichloroacetic acid (TCA) solution
e Thiobarbituric acid (TBA) solution
o Butylated hydroxytoluene (BHT)

» MDA standard

¢ Microcentrifuge tubes

o Water bath or heating block

o Spectrophotometer or microplate reader
Procedure:

o Cell Lysis: After treating cells with ML390 for the desired time (e.g., 6-24 hours), wash the
cells with ice-cold PBS and lyse them in cell lysis buffer containing BHT to prevent further
oxidation.

» Protein Quantification: Determine the protein concentration of each cell lysate for
normalization.

o Precipitation: Add TCA solution to the lysates to precipitate proteins. Centrifuge to pellet the
protein and collect the supernatant.
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e TBA Reaction: Add TBA solution to the supernatant and incubate at 95-100°C for 60
minutes. This reaction forms a pink-colored adduct with MDA.

e Cooling and Measurement: Cool the samples on ice and then measure the absorbance at
532 nm.

o Standard Curve: Prepare a standard curve using known concentrations of MDA.

o Data Analysis: Calculate the concentration of MDA in the samples using the standard curve
and normalize to the protein concentration. An increase in MDA levels in ML390-treated cells
is indicative of lipid peroxidation.

Western Blot Analysis of GPX4 Expression

This protocol is used to determine the effect of ML390 on the protein levels of its target, GPX4.
While ML390 is a direct inhibitor, some compounds that induce ferroptosis can also lead to the
degradation of GPX4.[10]

Materials:

» ML390-treated and control cells

o Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

o BCA protein assay kit

o SDS-PAGE gels

» Transfer buffer

e PVDF or nitrocellulose membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibody against GPX4

e Primary antibody against a loading control (e.g., B-actin or GAPDH)

e HRP-conjugated secondary antibody
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e Chemiluminescent substrate
e Imaging system
Procedure:

e Cell Lysis and Protein Quantification: Treat cells with ML390 for the desired duration (e.g., 8-
24 hours).[11] Lyse the cells and quantify the protein concentration.

o SDS-PAGE: Denature equal amounts of protein from each sample and separate them by
size using SDS-polyacrylamide gel electrophoresis.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

e Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody against
GPX4 diluted in blocking buffer, typically overnight at 4°C.[11]

e Washing: Wash the membrane several times with TBST to remove unbound primary
antibody.

o Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody for 1 hour at room temperature.[11]

e Washing: Repeat the washing steps.

» Detection: Apply the chemiluminescent substrate and visualize the protein bands using an
imaging system.

» Analysis: Quantify the band intensity for GPX4 and normalize it to the loading control to
determine any changes in GPX4 protein levels following ML390 treatment.

Mandatory Visualizations
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Caption: Mechanism of ML390-induced ferroptosis.
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Caption: General experimental workflow for in vitro assays with ML390.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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